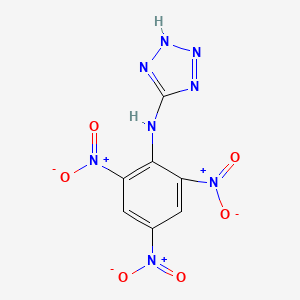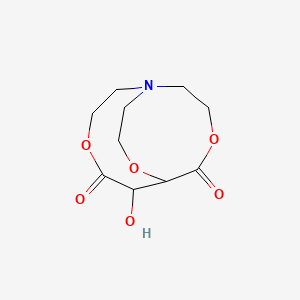
1-Naphthylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylammonium acetate is an organic compound with the molecular formula C₁₂H₁₃NO₂. It is a derivative of naphthalene, where the amine group is attached to the first carbon of the naphthalene ring, and it is paired with an acetate ion. This compound is known for its applications in various fields, including chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Naphthylammonium acetate can be synthesized through the reaction of 1-naphthylamine with acetic acid. The reaction typically involves mixing equimolar amounts of 1-naphthylamine and acetic acid in a suitable solvent, such as ethanol or water, and then heating the mixture to facilitate the reaction. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form 1-naphthylamine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Naphthylamine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Naphthylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is used in staining techniques for identifying specific cell types, such as macrophages.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-naphthylammonium acetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity. The acetate ion can also participate in biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
2-Naphthylammonium acetate: Similar structure but with the amine group attached to the second carbon of the naphthalene ring.
1-Naphthylamine: The parent amine without the acetate ion.
Naphthalene derivatives: Various compounds with different functional groups attached to the naphthalene ring.
Uniqueness: 1-Naphthylammonium acetate is unique due to its specific combination of the naphthylamine and acetate moieties, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
71735-37-0 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
acetic acid;naphthalen-1-amine |
InChI |
InChI=1S/C10H9N.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-7H,11H2;1H3,(H,3,4) |
Clé InChI |
IFGNKKKUQMYCLW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C2C(=C1)C=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


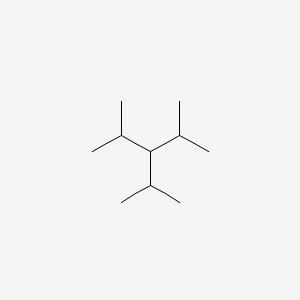
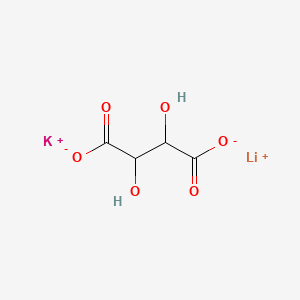

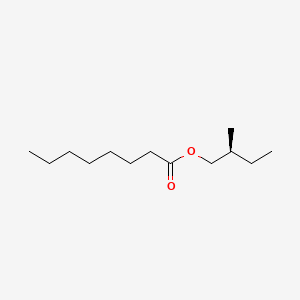
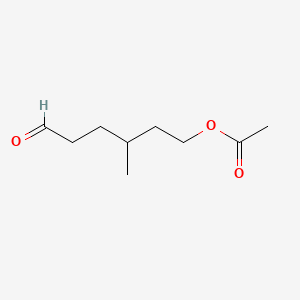
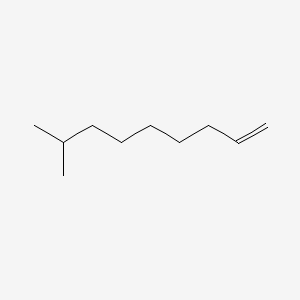
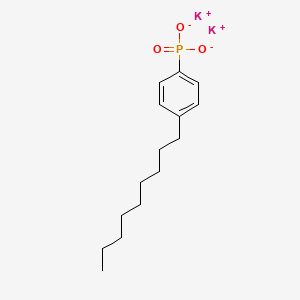
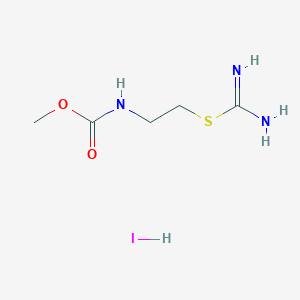
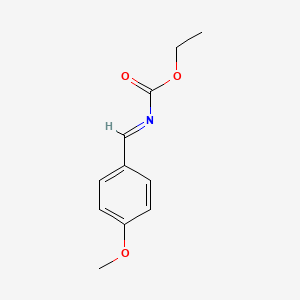
![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)

